REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[C:4]([N+:10]([O-:12])=[O:11])[C:5]([NH2:9])=[N:6][C:7]=1[Cl:8].[Na].[C:14](Cl)(=[O:16])[CH3:15]>>[Cl:1][C:2]1[N:3]=[C:4]([N+:10]([O-:12])=[O:11])[C:5]([NH:9][C:14](=[O:16])[CH3:15])=[N:6][C:7]=1[Cl:8] |^1:12|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(C(=NC1Cl)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.84 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 days
|
Duration
|
4 d
|
Type
|
CUSTOM
|
Details
|
Excess acetyl chloride is then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on silica gel
|
Type
|
WASH
|
Details
|
The desired product is eluted from the column with chloroform
|
Name
|
|
Type
|
|
Smiles
|
ClC=1N=C(C(=NC1Cl)NC(C)=O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |